molecular formula C15H12N4S B2625992 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 872987-31-0

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2625992
CAS No.: 872987-31-0
M. Wt: 280.35
InChI Key: DVQWMJJWTLSPBV-UHFFFAOYSA-N
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Description

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridin-2-ylmethylthio and pyridin-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazine core with pyridin-2-ylmethylthiol.

    Introduction of Pyridin-4-yl Group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, where the pyridazine core is coupled with a pyridin-4-yl boronic acid or stannane derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazine derivatives.

    Substitution: The pyridin-2-ylmethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is unique due to its combination of a pyridazine core with pyridin-2-ylmethylthio and pyridin-4-yl groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.

Properties

IUPAC Name

3-pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-2-8-17-13(3-1)11-20-15-5-4-14(18-19-15)12-6-9-16-10-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQWMJJWTLSPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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